
5-氯-2-(三氟甲基)苯硼酸
描述
5-Chloro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BClF3O2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position.
科学研究应用
5-Chloro-2-(trifluoromethyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals.
Chemical Biology: It is employed in the development of boron-containing biomolecules for therapeutic and diagnostic purposes.
作用机制
Target of Action
The primary target of 5-Chloro-2-(trifluoromethyl)phenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The 5-Chloro-2-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 5-Chloro-2-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway facilitates the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Result of Action
The result of the action of 5-Chloro-2-(trifluoromethyl)phenylboronic acid is the formation of new carbon-carbon bonds . This is achieved through its role in the Suzuki-Miyaura cross-coupling reaction , facilitating the synthesis of complex organic compounds .
Action Environment
The action of 5-Chloro-2-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of the compound could be affected by changes in these conditions. Additionally, safety precautions should be taken to avoid dust formation and ensure adequate ventilation when handling the compound .
生化分析
Biochemical Properties
5-Chloro-2-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, primarily as a reactant in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where 5-Chloro-2-(trifluoromethyl)phenylboronic acid can inhibit serine proteases by forming a stable complex with the active site serine residue .
Cellular Effects
The effects of 5-Chloro-2-(trifluoromethyl)phenylboronic acid on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Chloro-2-(trifluoromethyl)phenylboronic acid has been shown to affect the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Additionally, its interaction with cellular proteins can impact metabolic processes, potentially leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 5-Chloro-2-(trifluoromethyl)phenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This compound can inhibit serine proteases by forming a stable complex with the active site serine residue, thereby preventing substrate binding and catalysis . Additionally, 5-Chloro-2-(trifluoromethyl)phenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(trifluoromethyl)phenylboronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture or high temperatures . Long-term studies have shown that 5-Chloro-2-(trifluoromethyl)phenylboronic acid can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At low doses, it can selectively inhibit target enzymes without causing significant toxicity. At higher doses, 5-Chloro-2-(trifluoromethyl)phenylboronic acid can exhibit toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
5-Chloro-2-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, its interaction with serine proteases can impact protein degradation and turnover, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-(trifluoromethyl)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s boronic acid group allows it to bind to proteins with diol-containing motifs, facilitating its transport and distribution within the cell.
Subcellular Localization
The subcellular localization of 5-Chloro-2-(trifluoromethyl)phenylboronic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects . For instance, its interaction with mitochondrial proteins can lead to its accumulation in the mitochondria, affecting mitochondrial function and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-2-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene), under an inert atmosphere .
Industrial Production Methods
Industrial production of 5-Chloro-2-(trifluoromethyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
5-Chloro-2-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Aryl Compounds: Formed through nucleophilic substitution of the chlorine atom.
相似化合物的比较
5-Chloro-2-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the chlorine and trifluoromethyl substituents, making it less reactive in certain coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of chlorine and trifluoromethyl groups, leading to different electronic properties and reactivity.
2-Chloro-5-(trifluoromethyl)phenylboronic Acid: Isomeric compound with similar reactivity but different substitution pattern.
The unique combination of chlorine and trifluoromethyl groups in 5-Chloro-2-(trifluoromethyl)phenylboronic acid imparts distinct electronic and steric properties, making it a valuable reagent in various chemical transformations.
属性
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPIBSAMAZDGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673890 | |
| Record name | [5-Chloro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195945-67-5 | |
| Record name | B-[5-Chloro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195945-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Chloro-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


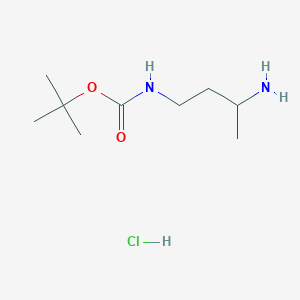
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1462810.png)
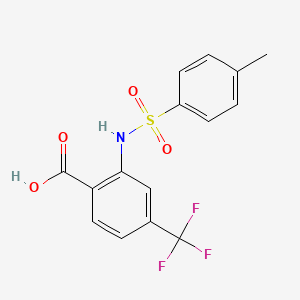
![{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462816.png)
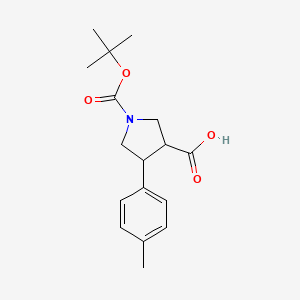
![{[1-(2-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462818.png)
![[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride](/img/structure/B1462819.png)
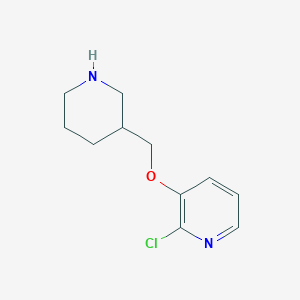
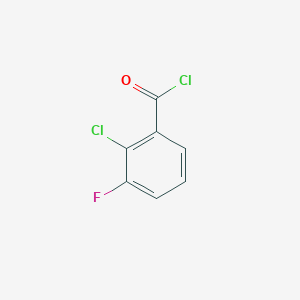
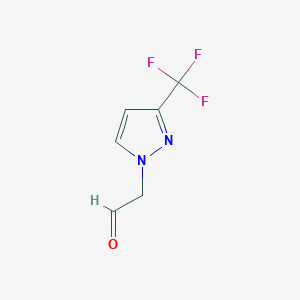
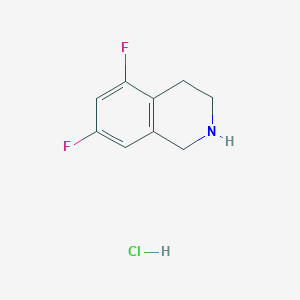
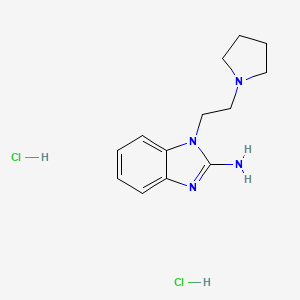
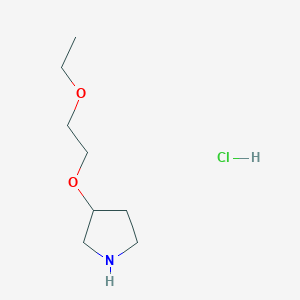
![2-(2-Methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1462832.png)
